molecular formula C21H21ClN2O2S B3753931 4-(4-chlorophenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

4-(4-chlorophenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B3753931
M. Wt: 400.9 g/mol
InChI Key: BFSOBOVMWDCYGE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a thiazole ring, and an amide linkage. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenoxy group, thiazole ring, and amide linkage would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide linkage might be hydrolyzed under acidic or basic conditions, and the chlorophenoxy group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro group might increase its density and boiling point compared to similar compounds without this group .

Mechanism of Action

Without specific context (such as whether this compound is intended to be a drug, a pesticide, etc.), it’s difficult to predict its mechanism of action. The compound’s biological activity would depend on how it interacts with biological targets, which is something that would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental persistence. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, if this compound shows promising biological activity, it could be developed into a new drug or pesticide .

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-14-5-7-16(8-6-14)20-15(2)27-21(24-20)23-19(25)4-3-13-26-18-11-9-17(22)10-12-18/h5-12H,3-4,13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSOBOVMWDCYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCCOC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-chlorophenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
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4-(4-chlorophenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
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4-(4-chlorophenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
Reactant of Route 4
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4-(4-chlorophenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

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